![molecular formula C14H12Br2Hg B14733281 Bis[(4-bromophenyl)methyl]mercury CAS No. 10507-41-2](/img/structure/B14733281.png)
Bis[(4-bromophenyl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 4-bromophenyl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-bromophenyl)methyl]mercury typically involves the reaction of mercury(II) acetate with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of mercury compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form mercury metal and the corresponding organic bromides.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Products include mercury oxides and brominated organic compounds.
Reduction: Products include elemental mercury and 4-bromotoluene.
Substitution: Products vary depending on the nucleophile used, such as 4-methoxybenzylmercury or 4-cyanobenzylmercury.
Wissenschaftliche Forschungsanwendungen
Bis[(4-bromophenyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Bis[(4-bromophenyl)methyl]mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can disrupt normal biological functions, leading to toxic effects. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Bis(phenyl)methylmercury: Similar structure but lacks the bromine atoms.
Bis(4-chlorophenyl)methylmercury: Contains chlorine atoms instead of bromine.
Bis(4-fluorophenyl)methylmercury: Contains fluorine atoms instead of bromine.
Uniqueness: Bis[(4-bromophenyl)methyl]mercury is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can also affect the compound’s electronic properties, making it distinct from its chlorinated or fluorinated analogs.
Eigenschaften
CAS-Nummer |
10507-41-2 |
|---|---|
Molekularformel |
C14H12Br2Hg |
Molekulargewicht |
540.64 g/mol |
IUPAC-Name |
bis[(4-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-2-4-7(8)5-3-6;/h2*2-5H,1H2; |
InChI-Schlüssel |
CEXWJWQZTMBYOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[Hg]CC2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




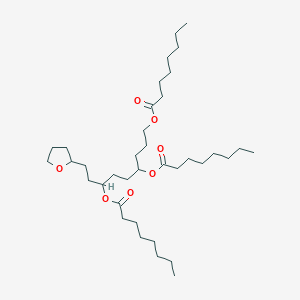
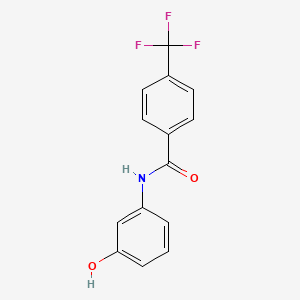


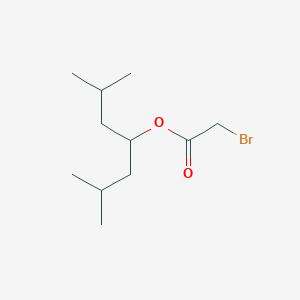
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
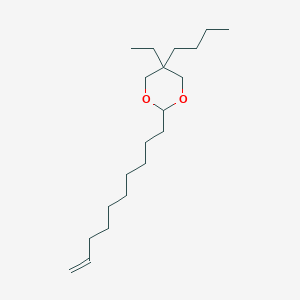
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
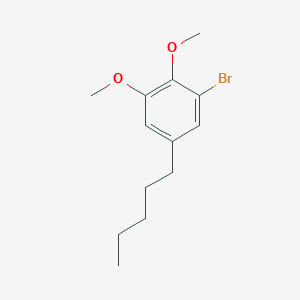
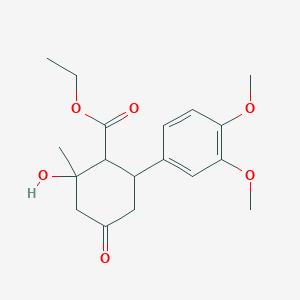

![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
